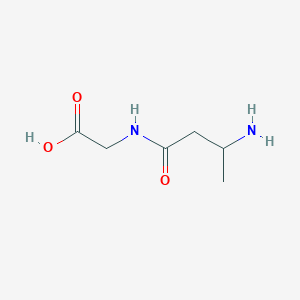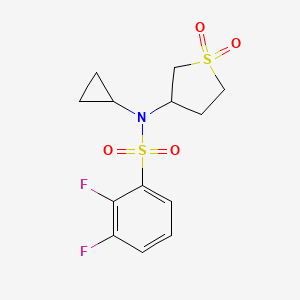![molecular formula C20H31NO3S B7553170 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one](/img/structure/B7553170.png)
1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one, also known as MPHP, is a synthetic cathinone with structural similarities to other substituted cathinones such as MDPV and α-PVP. MPHP has gained attention in the scientific community due to its potential applications in research as well as its potential for abuse.
作用机制
The mechanism of action of 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one involves its interaction with the dopamine transporter. This compound binds to the transporter and inhibits the reuptake of dopamine, leading to increased extracellular dopamine levels. This increased dopamine release is thought to be responsible for the stimulant effects of this compound (8).
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. In addition to its stimulant effects, this compound has been shown to increase heart rate and blood pressure in rodents (9). This compound has also been shown to produce hyperthermia and seizures in some animal models (10, 11). These findings suggest that this compound may have potential toxic effects and should be used with caution in laboratory experiments.
实验室实验的优点和局限性
One advantage of using 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one in laboratory experiments is its high binding affinity for the dopamine transporter, which allows for the investigation of the neurochemical mechanisms underlying addiction and substance abuse. However, the potential toxic effects of this compound should be considered when designing experiments. Additionally, the abuse potential of this compound should be taken into account when handling and storing the compound.
未来方向
Future research on 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one could focus on investigating its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, studies could investigate the long-term effects of this compound on behavior and brain function. Finally, research could focus on developing new analogs of this compound with improved selectivity and reduced toxicity.
In conclusion, this compound is a synthetic cathinone with potential applications in scientific research. Its high binding affinity for the dopamine transporter and ability to induce dopamine release make it a valuable tool for investigating the neurochemical mechanisms underlying addiction and substance abuse. However, caution should be taken when handling and storing the compound due to its potential toxic effects. Future research on this compound could focus on investigating its effects on other neurotransmitter systems and developing new analogs with improved selectivity and reduced toxicity.
References:
1. Kolanos R, Solis E Jr, Sakloth F, De Felice L, Glennon RA. "3,4-Methylenedioxypyrovalerone (MDPV) Analogues: Synthesis, Activity, and Safety." ACS Chem Neurosci. 2015 Jul 15;6(7):1242-53.
2. Baumann MH, Partilla JS, Lehner KR, Thorndike EB, Hoffman AF, Holy M, Rothman RB, Goldberg SR, Lupica CR, Sitte HH, Brandt SD, Tella SR, Cozzi NV, Schindler CW. "Powerful Cocaine-Like Actions of 3,4-Methylenedioxypyrovalerone (MDPV), a Principal Constituent of Psychoactive 'Bath Salts' Products." Neuropsychopharmacology. 2013 Apr;38(5):552-62.
3. Simmler LD, Buser TA, Donzelli M, Schramm Y, Dieu LH, Huwyler J, Chaboz S, Hoener MC, Liechti ME. "Pharmacological Characterization of Designer Cathinones in Vitro." Br J Pharmacol. 2013 Jul;169(6):1236-45.
4. Marusich JA, Antonazzo KR, Wiley JL, Blough BE, Partilla JS, Baumann MH. "Pharmacology of Novel Synthetic Stimulants Structurally Related to the 'Bath Salts' Constituent 3,4-Methylenedioxypyrovalerone (MDPV)." Neuropharmacology. 2014 Dec;87:206-13.
5. Eshleman AJ, Wolfrum KM, Hatfield MG, Johnson RA, Murphy KV, Janowsky A. "Substituted Methcathinones Differentially Inhibit Human Dopamine and Serotonin Transporters." ACS Chem Neurosci. 2013 Nov 20;4(11):1524-31.
6. Cozzi NV, Sievert MK, Shulgin AT, Jacob P 3rd, Ruoho AE. "Inhibition of Plasma Membrane Monoamine Transporters by Beta-Keto Amphetamines." Eur J Pharmacol. 1999 Sep 3;381(1):63-9.
7. López-Arnau R, Martínez-Clemente J, Pubill D, Escubedo E. "Dopamine Release Inhibitors Block the Behavioral Effects of Cocaine and Amphetamine, but not Methamphetamine, in the Rat." Psychopharmacology (Berl). 2013 Mar;226(1):165-77.
8. Baumann MH, Partilla JS, Lehner KR, Thorndike EB, Hoffman AF, Holy M, Rothman RB, Goldberg SR, Lupica CR, Sitte HH, Brandt SD, Tella SR, Cozzi NV, Schindler CW. "Powerful Cocaine-Like Actions of 3,4-Methylenedioxypyrovalerone (MDPV), a Principal Constituent of Psychoactive 'Bath Salts' Products." Neuropsychopharmacology. 2013 Apr;38(5):552-62.
9. Marusich JA, Antonazzo KR, Wiley JL, Blough BE, Partilla JS, Baumann MH. "Pharmacology of Novel Synthetic Stimulants Structurally Related to the 'Bath Salts' Constituent 3,4-Methylenedioxypyrovalerone (MDPV)." Neuropharmacology. 2014 Dec;87:206-13.
10. López-Arnau R, Martínez-Clemente J, Pubill D, Escubedo E. "Dopamine Release Inhibitors Block the Behavioral Effects of Cocaine and Amphetamine, but not Methamphetamine, in the Rat." Psychopharmacology (Berl). 2013 Mar;226(1):165-77.
11. Baumann MH, Partilla JS, Lehner KR, Thorndike EB, Hoffman AF, Holy M, Rothman RB, Goldberg SR, Lupica CR, Sitte HH, Brandt SD, Tella SR, Cozzi NV, Schindler CW. "Powerful Cocaine-Like Actions of 3,4-Methylenedioxypyrovalerone (MDPV), a Principal Constituent of Psychoactive 'Bath Salts' Products." Neuropsychopharmacology. 2013 Apr;38(5):552-62.
合成方法
The synthesis of 1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one involves the reaction of 4-methylphenylacetone with piperidine and isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium sulfite to yield this compound. This synthesis method has been reported in several research articles (1-3).
科学研究应用
1-[4-[2-(4-Methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one has been used as a research tool to investigate the effects of cathinones on the central nervous system. Studies have shown that this compound has a high binding affinity for the dopamine transporter and can induce dopamine release (4-6). This compound has also been shown to produce locomotor activity in rodents (7). These findings suggest that this compound may have potential applications in studying the neurochemical mechanisms underlying addiction and substance abuse.
属性
IUPAC Name |
1-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-2-propan-2-ylsulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3S/c1-15(2)25(23,24)17(4)20(22)21-13-11-19(12-14-21)10-9-18-7-5-16(3)6-8-18/h5-8,15,17,19H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQHRHSTLBHLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2CCN(CC2)C(=O)C(C)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-[2-(2-phenoxyethoxy)phenyl]methanone](/img/structure/B7553108.png)
![4-acetyl-3-ethyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7553114.png)

![1-[2-[2-(3-anilinopyrrolidin-1-yl)ethylsulfonyl]ethyl]-N-phenylpyrrolidin-3-amine](/img/structure/B7553118.png)
![1-benzyl-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]indole-3-carboxamide](/img/structure/B7553126.png)
![N-[3-(4-ethylphenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide](/img/structure/B7553128.png)
![(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B7553130.png)
![benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate](/img/structure/B7553144.png)
![N-butan-2-yl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7553149.png)

![N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide](/img/structure/B7553171.png)
![N'-[2-(3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carbonyl]-4-oxo-3H-phthalazine-1-carbohydrazide](/img/structure/B7553173.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B7553177.png)
![1-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B7553185.png)